2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol
CAS No.: 132980-50-8
Cat. No.: VC4610335
Molecular Formula: C15H15N3O
Molecular Weight: 253.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132980-50-8 |
|---|---|
| Molecular Formula | C15H15N3O |
| Molecular Weight | 253.305 |
| IUPAC Name | 2-[1-(benzotriazol-1-yl)ethyl]-6-methylphenol |
| Standard InChI | InChI=1S/C15H15N3O/c1-10-6-5-7-12(15(10)19)11(2)18-14-9-4-3-8-13(14)16-17-18/h3-9,11,19H,1-2H3 |
| Standard InChI Key | YYYBGGGFJNZMAQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(C)N2C3=CC=CC=C3N=N2)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol features a benzotriazole group linked via an ethyl bridge to a methyl-substituted phenol ring. The IUPAC name reflects this connectivity: 2-[1-(benzotriazol-1-yl)ethyl]-6-methylphenol. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H15N3O | |
| Molecular Weight | 253.305 g/mol | |
| SMILES | CC1=C(C(=CC=C1)C(C)N2C3=CC=CC=C3N=N2)O | |
| InChIKey | YYYBGGGFJNZMAQ-UHFFFAOYSA-N |
The benzotriazole unit consists of a fused triazole-benzene system, which confers UV absorption capabilities, while the phenolic group enhances solubility and reactivity .
Crystallographic and Stereochemical Insights
Although direct crystallographic data for this compound is limited, analogous benzotriazole derivatives exhibit planar benzotriazole rings with dihedral angles of ~70° relative to adjacent aromatic systems . These structural features facilitate π-π interactions between molecules, critical for stabilizing materials under UV exposure .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol involves multi-step reactions:
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Formation of the Benzotriazole Intermediate: 1H-Benzotriazole reacts with ethylating agents under basic conditions to introduce the ethyl bridge .
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Coupling with Phenolic Derivatives: The ethyl-bridged benzotriazole is subsequently reacted with 6-methylphenol via nucleophilic substitution, often catalyzed by sodium amide or similar bases .
A modified literature method for analogous compounds employs methanol as a solvent, with reaction times extending to weeks for crystalline product isolation .
Optimization Challenges
Key challenges include controlling regioselectivity during benzotriazole functionalization and minimizing byproducts from phenolic hydroxyl group reactivity . Recent advances utilize spectroscopic monitoring (e.g., 1H NMR) to track intermediate formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra reveal distinct signals for:
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Phenolic protons: A broad singlet at δ 9.8–10.2 ppm.
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Benzotriazole protons: Aromatic multiplet signals between δ 7.5–8.3 ppm .
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Methyl and ethyl groups: Singlets for the methyl group (δ 2.3 ppm) and ethyl bridge protons (δ 4.1–4.5 ppm).
UV-Vis Spectroscopy
The benzotriazole moiety exhibits strong absorption in the UV-B range (280–320 nm), with molar extinction coefficients exceeding 10,000 L·mol⁻¹·cm⁻¹ . This absorption profile is pivotal for its role as a UV stabilizer.
UV Stabilization Mechanism
Photoprotective Action
The benzotriazole group absorbs UV radiation via π→π* electronic transitions, dissipating energy as heat and preventing polymer chain scission in materials . This mechanism is enhanced by the electron-donating methyl group on the phenol ring, which stabilizes excited-state intermediates.
Comparative Efficacy
Compared to commercial UV absorbers like UV-234, this compound offers superior compatibility with polar polymers due to its phenolic hydroxyl group, which facilitates hydrogen bonding with matrix materials .
Chemical Reactivity and Stability
Electron Effects
The electron-withdrawing benzotriazole moiety reduces electron density on the phenolic ring, diminishing its oxidative susceptibility. Conversely, the methyl group donates electrons, creating a push-pull effect that stabilizes the molecule under thermal stress.
Research Frontiers and Challenges
Environmental Impact
Degradation pathways and ecotoxicological profiles are under investigation, with initial findings indicating slow hydrolysis in aquatic environments.
Novel Formulations
Ongoing research explores nanocomposites embedding this compound into silica matrices for enhanced UV protection in automotive coatings .
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